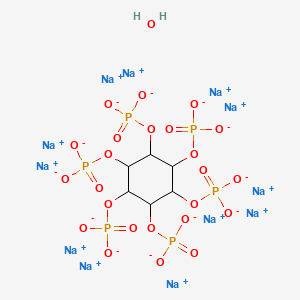

Phytic acid dodecasodium salt hydrate

Übersicht

Beschreibung

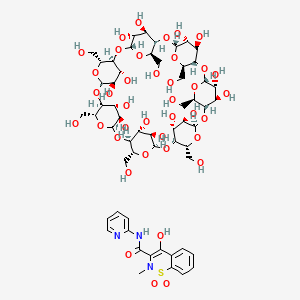

Phytic acid (sodium salt), also known as sodium phytate, is a derivative of phytic acid, which is a naturally occurring compound found in plant seeds, grains, and legumes. It is a white, hygroscopic powder that is highly soluble in water. Phytic acid is a six-fold dihydrogen phosphate ester of inositol, specifically the myo-inositol isomer. It serves as the principal storage form of phosphorus in many plant tissues and has significant nutritional and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phytic acid (sodium salt) can be synthesized through the neutralization of phytic acid with sodium hydroxide. The reaction typically involves dissolving phytic acid in water and gradually adding sodium hydroxide until the desired pH is reached. The resulting solution is then evaporated to obtain the sodium salt in solid form .

Industrial Production Methods: Industrial production of phytic acid (sodium salt) often involves extraction from plant sources such as rice bran, corn, and soybeans. The extraction process includes milling the plant material, followed by solvent extraction using water or dilute acid. The extract is then neutralized with sodium hydroxide to form the sodium salt, which is subsequently purified and dried .

Analyse Chemischer Reaktionen

Reaktionstypen: Phytinsäure (Natriumsalz) unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Chelatbildung und Komplexbildung. Es unterliegt aufgrund seiner stabilen Phosphatgruppen typischerweise keinen Oxidations- oder Reduktionsreaktionen.

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden:

Hydrolyseprodukte: Inositolpentakisphosphat, Inositoltetrakisphosphat, Inositoltrisphosphat.

Chelatprodukte: Stabile Metall-Phytat-Komplexe.

4. Wissenschaftliche Forschungsanwendungen

Phytinsäure (Natriumsalz) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Medizin: Untersucht wegen seiner antioxidativen Eigenschaften und potenziellen Antikrebswirkungen.

Industrie: Wird in der Lebensmittelkonservierung als Antioxidans und Konservierungsmittel verwendet.

5. Wirkmechanismus

Phytinsäure (Natriumsalz) übt seine Wirkung hauptsächlich durch seine starke Chelatbildungs Fähigkeit aus. Es bindet an Metallionen wie Calcium, Magnesium, Eisen und Zink und bildet stabile Komplexe, die verhindern, dass diese Ionen an biologischen Prozessen teilnehmen. Dieser Chelatmechanismus ist für seine antioxidativen Eigenschaften verantwortlich, da er die Verfügbarkeit von Metallionen reduziert, die die Bildung von reaktiven Sauerstoffspezies katalysieren können. Darüber hinaus kann Phytinsäure (Natriumsalz) die Mineralstoffaufnahme im Magen-Darm-Trakt stören, indem es unlösliche Komplexe mit Mineralstoffen aus der Nahrung bildet .

Wissenschaftliche Forschungsanwendungen

Phytic acid (sodium salt) has a wide range of scientific research applications:

Chemistry: Used as a chelating agent to sequester metal ions in analytical chemistry and environmental science.

Medicine: Investigated for its antioxidant properties and potential anticancer effects.

Industry: Utilized in food preservation as an antioxidant and preservative.

Wirkmechanismus

Phytic acid (sodium salt) exerts its effects primarily through its strong chelation ability. It binds to metal ions such as calcium, magnesium, iron, and zinc, forming stable complexes that prevent these ions from participating in biological processes. This chelation mechanism is responsible for its antioxidant properties, as it reduces the availability of metal ions that can catalyze the formation of reactive oxygen species. Additionally, phytic acid (sodium salt) can interfere with mineral absorption in the gastrointestinal tract by forming insoluble complexes with dietary minerals .

Vergleich Mit ähnlichen Verbindungen

Phytinsäure (Natriumsalz) ist einzigartig aufgrund seiner hohen Chelatbildungskapazität und des Vorhandenseins von sechs Phosphatgruppen. Ähnliche Verbindungen umfassen:

Inositolpentakisphosphat (IP5): Enthält fünf Phosphatgruppen und hat ähnliche Chelatbildungseigenschaften, jedoch mit einer geringeren Bindungsaffinität im Vergleich zu Phytinsäure (Natriumsalz).

Inositoltetrakisphosphat (IP4): Enthält vier Phosphatgruppen und ist an zellulären Signalwegen beteiligt.

Inositoltrisphosphat (IP3): Enthält drei Phosphatgruppen und spielt eine entscheidende Rolle bei der intrazellulären Calcium-Signalgebung.

Phytinsäure (Natriumsalz) zeichnet sich durch seinen höheren Phosphatgehalt aus, der seine Chelatbildungs Fähigkeit verstärkt und es effektiver für Anwendungen macht, die eine starke Metallionenbindung erfordern .

Eigenschaften

IUPAC Name |

dodecasodium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.12Na.H2O/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;;;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;;1H2/q;12*+1;/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFMYFHNGBHKCG-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Na12O25P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718694 | |

| Record name | Sodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)--water (12/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

941.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123408-98-0, 14306-25-3 | |

| Record name | Sodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)--water (12/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid](/img/structure/B571025.png)

![2-[1-Allyl-4-[4-[N,N-bis(3-phenylpropyl)amino]phenyl]-3-cyano-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile](/img/structure/B571028.png)

![3H-Naphth[1,8-cd]isoxazole,4,5,5a,6,7,8-hexahydro-(6CI)](/img/new.no-structure.jpg)

![1H-Benzo[d]imidazol-2(3H)-one O-methyl oxime](/img/structure/B571033.png)

![2-Amino-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylic acid](/img/structure/B571045.png)